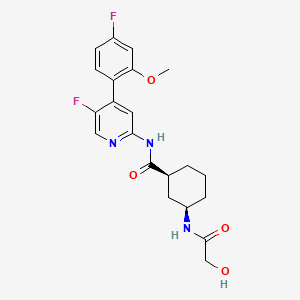
Cdk9-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-14 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. Inhibiting cyclin-dependent kinase 9 has shown potential in treating various cancers, making this compound a promising compound in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk9-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
Cdk9-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcriptional regulation.
Biology: Helps in understanding the molecular mechanisms of gene expression and regulation.
Medicine: Investigated for its potential in treating cancers, especially those with aberrant cyclin-dependent kinase 9 activity.
Industry: Used in drug discovery and development processes to identify new therapeutic targets and compounds .
Mécanisme D'action
Cdk9-IN-14 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the RNA polymerase II C-terminal domain, facilitating transcriptional elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to the downregulation of gene expression and the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Cdk9-IN-14 is compared with other cyclin-dependent kinase 9 inhibitors, such as flavopiridol and toyocamycin. While all these compounds target cyclin-dependent kinase 9, this compound is unique in its selectivity and potency. It has shown better binding affinity and interaction with cyclin-dependent kinase 9 receptors compared to flavopiridol and toyocamycin .
List of Similar Compounds
- Flavopiridol
- Toyocamycin
- Meriolins
- XPW1
These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency .
Propriétés
Formule moléculaire |
C21H23F2N3O4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1 |
Clé InChI |
KIRQDLPHJNLSDF-GXTWGEPZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)[C@H]3CCC[C@H](C3)NC(=O)CO |
SMILES canonique |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


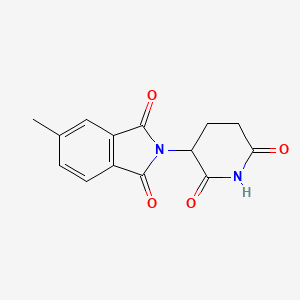
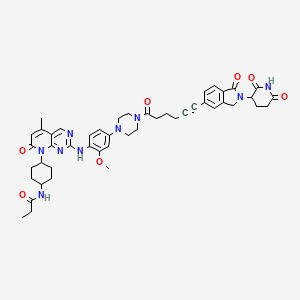



![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
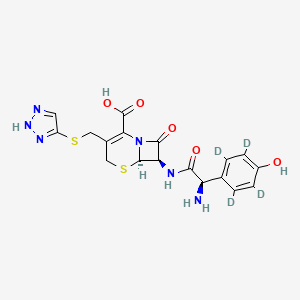

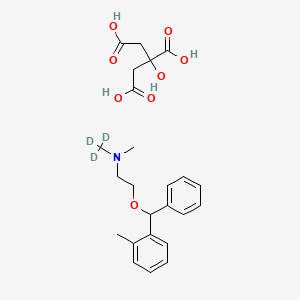
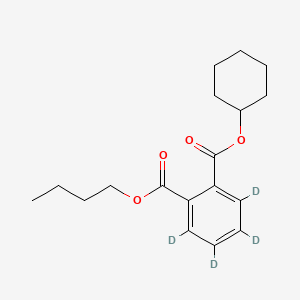
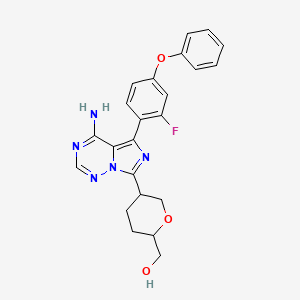

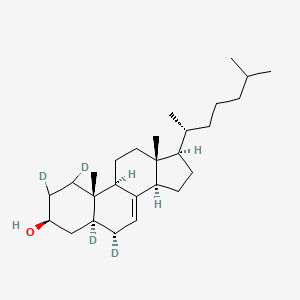
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
